molecular formula C14H13FN2O3S B2949293 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide CAS No. 2503206-77-5

2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide

Cat. No. B2949293
CAS RN: 2503206-77-5
M. Wt: 308.33
InChI Key: OTXHFGRFXDDWSL-UHFFFAOYSA-N
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Description

2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide is a chemical compound with the CAS Number: 2503206-77-5 . It has a molecular weight of 308.33 . The IUPAC name for this compound is 2-fluoro-5-(N-(m-tolyl)sulfamoyl)benzamide .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C14H13FN2O3S/c1-9-3-2-4-10(7-9)17-21(19,20)11-5-6-13(15)12(8-11)14(16)18/h2-8,17H,1H3,(H2,16,18) . This code provides a specific textual identifier for the compound.

Mechanism of Action

2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide inhibits CAIX by binding to the active site of the enzyme and preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in pH within the cancer cell, which can disrupt cellular processes and induce apoptosis. This compound has also been shown to inhibit the growth and migration of cancer cells by disrupting the formation of microtubules.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-tumor effects, this compound has been shown to inhibit the growth of bacteria and fungi. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound is also selective for CAIX, making it a useful tool for studying the role of this enzyme in cancer cells. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its full range of effects and potential side effects are not yet fully understood. Additionally, this compound may have limited efficacy against certain types of cancer cells.

Future Directions

There are several future directions for research on 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide. One direction is to further investigate its potential as a therapeutic agent for cancer. This could involve studying its efficacy in combination with other anti-cancer agents or in different types of cancer cells. Another direction is to investigate its potential as an anti-bacterial or anti-fungal agent. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.

Synthesis Methods

The synthesis of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide involves the reaction of 2-fluoro-5-nitrobenzamide with 3-methylbenzenesulfonamide in the presence of a reducing agent such as palladium on carbon. The reaction is carried out under mild conditions and yields this compound as a white solid. The purity of the compound can be confirmed using various analytical techniques such as NMR and mass spectrometry.

Scientific Research Applications

2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide has been studied for its potential as a therapeutic agent in various scientific research applications. One such application is its use as a selective inhibitor of carbonic anhydrase IX (CAIX). CAIX is an enzyme that is overexpressed in many types of cancer cells and has been identified as a potential target for cancer therapy. This compound has been shown to selectively inhibit CAIX, leading to anti-tumor effects in vitro and in vivo.

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

2-fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3S/c1-9-3-2-4-10(7-9)17-21(19,20)11-5-6-13(15)12(8-11)14(16)18/h2-8,17H,1H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXHFGRFXDDWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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